Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with methyl groups at the 3 and 4 positions, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyrrolidine and appropriate carboxylating agents.
Carboxylation Reaction: The 3,4-dimethylpyrrolidine undergoes a carboxylation reaction under controlled conditions to introduce the carboxylic acid group at the 3-position.
Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups on the pyrrolidine ring can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- Rac-(3r,4r)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- Rac-(3r,4r)-pyrrolidine-3,4-dicarboxylic acid hydrochloride
Comparison: Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
InChI Key |
ZWHDDJAMXMLBGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1(C)C(=O)O.Cl |
Origin of Product |
United States |
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